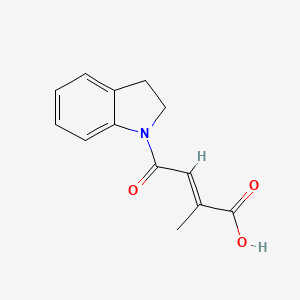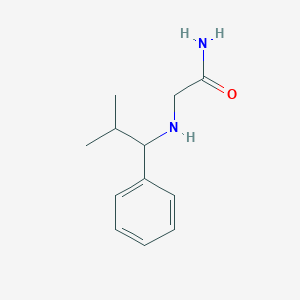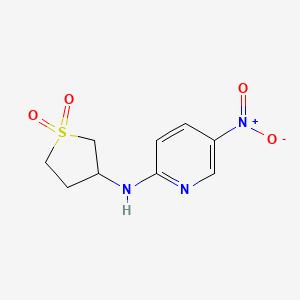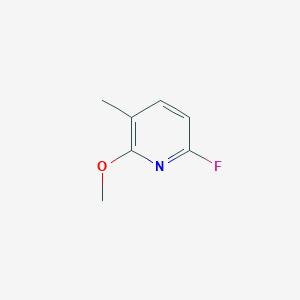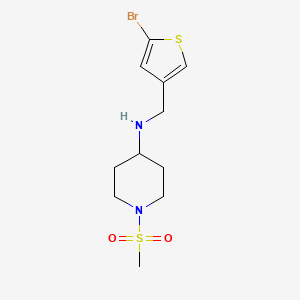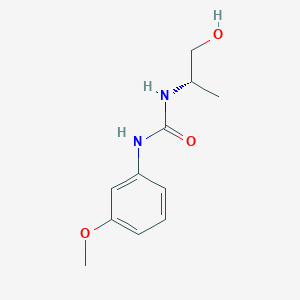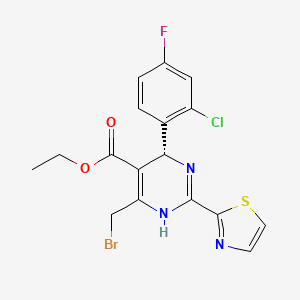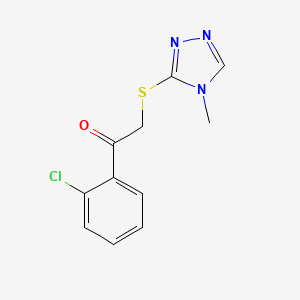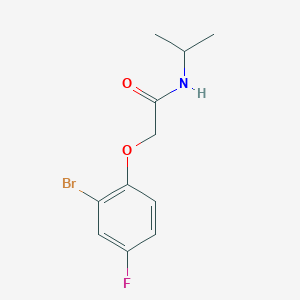![molecular formula C16H18N2O B14913059 {[3-(Ethoxymethyl)-2,4,6-trimethylphenyl]methylene}methane-1,1-dicarbonitrile](/img/structure/B14913059.png)
{[3-(Ethoxymethyl)-2,4,6-trimethylphenyl]methylene}methane-1,1-dicarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3-(Ethoxymethyl)-2,4,6-trimethylbenzylidene]malononitrile: is an organic compound with the molecular formula C14H15NO2 It is characterized by the presence of an ethoxymethyl group, three methyl groups attached to a benzene ring, and a malononitrile moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [3-(Ethoxymethyl)-2,4,6-trimethylbenzylidene]malononitrile typically involves the Knoevenagel condensation reaction. This reaction is carried out between an aldehyde or ketone and an active methylene compound, such as malononitrile, in the presence of a base catalyst. The reaction conditions often include the use of solvents like ethanol and catalysts such as piperidine or ethylenediammonium diacetate (EDDA) .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and the use of less toxic reagents, can improve the sustainability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: [3-(Ethoxymethyl)-2,4,6-trimethylbenzylidene]malononitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile groups to amines or other reduced forms.
Substitution: The ethoxymethyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, [3-(Ethoxymethyl)-2,4,6-trimethylbenzylidene]malononitrile is used as a building block for the synthesis of more complex organic molecules
Biology and Medicine: The compound’s potential biological activity makes it a candidate for drug discovery and development. It may exhibit properties such as antimicrobial, anticancer, or anti-inflammatory effects, although further research is needed to confirm these activities.
Industry: In the industrial sector, [3-(Ethoxymethyl)-2,4,6-trimethylbenzylidene]malononitrile can be used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various manufacturing processes.
Mecanismo De Acción
The mechanism of action of [3-(Ethoxymethyl)-2,4,6-trimethylbenzylidene]malononitrile involves its interaction with molecular targets such as enzymes or receptors. The compound’s nitrile groups can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. Additionally, the benzylidene moiety may interact with hydrophobic pockets in target molecules, enhancing binding affinity.
Comparación Con Compuestos Similares
- [3-(Methoxymethyl)-2,4,6-trimethylbenzylidene]malononitrile
- [3-(Butoxymethyl)-2,4,6-trimethylbenzylidene]malononitrile
- [3-(Isopropoxymethyl)-2,4,6-trimethylbenzylidene]malononitrile
Comparison: Compared to its analogs, [3-(Ethoxymethyl)-2,4,6-trimethylbenzylidene]malononitrile exhibits unique properties due to the ethoxymethyl group. This group can influence the compound’s solubility, reactivity, and overall stability. The presence of three methyl groups on the benzene ring also contributes to its distinct chemical behavior, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C16H18N2O |
|---|---|
Peso molecular |
254.33 g/mol |
Nombre IUPAC |
2-[[3-(ethoxymethyl)-2,4,6-trimethylphenyl]methylidene]propanedinitrile |
InChI |
InChI=1S/C16H18N2O/c1-5-19-10-16-12(3)6-11(2)15(13(16)4)7-14(8-17)9-18/h6-7H,5,10H2,1-4H3 |
Clave InChI |
SSIDJPAXAZFQTK-UHFFFAOYSA-N |
SMILES canónico |
CCOCC1=C(C(=C(C=C1C)C)C=C(C#N)C#N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



